2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-13(14(16)15-10-6-7-11-15)17-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWYPVSIHQSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of phenol with 1-bromo-2-butanone in the presence of a base to form 2-phenoxybutan-1-one. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
| Compound Name | Substituents | Molecular Formula | Key Functional Differences |
|---|---|---|---|
| 2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one | Phenoxy (C2), pyrrolidinyl (C1) | C₁₄H₁₇NO₂ | Phenoxy group increases polarity |
| 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one (α-PBP) | Phenyl (C1), pyrrolidinyl (C2) | C₁₄H₁₉NO | Phenyl at C1; stimulant activity |
| 4-Phenyl-1-(pyrrolidin-1-yl)butan-1-one | Phenyl (C4), pyrrolidinyl (C1) | C₁₄H₁₉NO | Phenyl at C4; no reported stimulant use |
| 4-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one | 4-MeO-phenyl (C4), pyrrolidinyl (C1) | C₁₅H₂₁NO₂ | Methoxy enhances electron density |
Pharmacological and Regulatory Status
- α-PBP: Classified as Schedule I in the U.S. (DEA) and Alabama due to stimulant effects on the CNS.
- 4-Phenyl-1-(pyrrolidin-1-yl)butan-1-one: No reported scheduling, likely due to reduced psychostimulant activity compared to α-PBP .
- However, structural similarity to α-PBP warrants caution under analog laws .
Spectroscopic and Analytical Data
Implications of Substituent Modifications
- Phenoxy vs. This could mitigate stimulant effects but may also affect bioavailability .
- Positional Isomerism : Moving the phenyl group from C1 (α-PBP) to C4 (4-phenyl analog) eliminates stimulant activity, highlighting the critical role of substituent positioning .
- Electron-Donating Groups : Methoxy substitution (as in 4-(4-MeO-phenyl) analog) stabilizes aromatic rings via resonance, altering electronic environments and reactivity .
Q & A
Basic: What are the recommended synthetic routes for 2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step procedures, including nucleophilic substitution and ketone formation. For example, halogenated precursors (e.g., brominated or chlorinated ketones) react with pyrrolidine under controlled conditions. Key steps include:
- Step 1: Reaction of a phenoxybutanone derivative with pyrrolidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (150°C, 20 hours) to introduce the pyrrolidine moiety .
- Step 2: Purification via liquid-liquid extraction (ethyl acetate/water) and solvent evaporation under reduced pressure.
Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress with TLC and confirm purity via ¹H NMR (e.g., δ 10.01 ppm for aldehyde intermediates) .
Basic: Which spectroscopic techniques are most effective for confirming the structure of 2-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one?
Answer:
A combination of GC-MS , FTIR , and NMR is essential:
- GC-MS : Identifies molecular ion peaks (e.g., m/z 246 for the parent ion) and fragmentation patterns. However, novel compounds may require advanced libraries .
- ¹H/¹³C NMR : Key signals include pyrrolidine protons (δ 1.96–3.33 ppm) and ketone carbonyl (δ ~200 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Basic: What initial biological screening assays are appropriate for assessing the activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test interactions with targets like monoamine oxidases or cytochrome P450 enzymes using fluorometric/colorimetric substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) to determine IC₅₀ values .
- Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK-293) to evaluate preliminary safety .
Advanced: How can researchers resolve discrepancies in spectral data when characterizing this compound?
Answer:
Discrepancies often arise from isomeric impurities or novel fragmentation patterns. Solutions include:
- High-Resolution Mass Spectrometry (HRMS) : Resolve exact masses (e.g., m/z 246.1362 for C₁₄H₁₉NO₂⁺) to confirm molecular formula .
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals (e.g., distinguishing pyrrolidine vs. phenoxy protons) .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Advanced: What strategies are recommended for optimizing reaction yields in the synthesis of analogs?
Answer:
| Parameter | Optimization Strategy | Example |
|---|---|---|
| Solvent | Use DMF or DMSO for polar intermediates | Improved pyrrolidine incorporation |
| Catalyst | Add K₂CO₃ or Et₃N for base-mediated steps | Enhanced nucleophilic substitution |
| Temperature | Microwave-assisted synthesis (100–150°C) | Reduced reaction time (2–4 hours) |
| Workup | Sequential extraction (EtOAc/H₂O) | Minimize product loss |
Advanced: How does the substitution pattern on the phenyl or pyrrolidine rings affect biological activity?
Answer:
Structure-Activity Relationship (SAR) insights from analogs:
Advanced: What are the metabolic pathways of this compound, and how can metabolites be identified?
Answer:
- Phase I Metabolism : Predominant oxidation of the pyrrolidine ring (via CYP3A4) to form hydroxylated or ketone metabolites .
- Phase II Conjugation : Glucuronidation/sulfation of hydroxylated intermediates.
Identification Methods: - In Vitro Models : Liver microsomes or hepatocytes incubated with the compound, followed by LC-HRMS analysis .
- Fragmentation Patterns : Compare MS² spectra of metabolites to parent compound (e.g., m/z 262 → m/z 244 via dehydration) .
Regulatory: What considerations apply given structural similarities to controlled substances?
Answer:
- Scheduling Status : Analogues like α-PBP (1-phenyl-2-(pyrrolidin-1-yl)butan-1-one) are Schedule I controlled substances in the U.S. .
- Compliance Steps :
- Conduct a structural similarity assessment using the DEA’s "substantially similar" criteria.
- Obtain DEA licensure for synthesis/storage if applicable.
- Document analytical data (NMR, MS) to differentiate from controlled analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
